molecular formula C10H15N3O B2851432 4-Methoxy-2-piperidin-1-ylpyrimidine CAS No. 22539-48-6

4-Methoxy-2-piperidin-1-ylpyrimidine

Cat. No.: B2851432
CAS No.: 22539-48-6
M. Wt: 193.25
InChI Key: KWLRSLDAUYACJS-UHFFFAOYSA-N
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Description

4-Methoxy-2-piperidin-1-ylpyrimidine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines and their derivatives has been a topic of interest in recent years . A variety of methods have been developed for the synthesis of substituted piperidines, which are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a methoxy group at position 4 and a piperidinyl group at position 2 . The molecular formula of this compound is C9H14N4O .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, can undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

  • Corrosion Inhibition : Piperidine derivatives, including compounds structurally related to 4-Methoxy-2-piperidin-1-ylpyrimidine, have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate these properties, providing insights into their potential applications in protecting metals from corrosion (Kaya et al., 2016).

Antiviral Activity of Pyrimidine Derivatives

  • Retrovirus Replication Inhibition : Certain pyrimidine derivatives have demonstrated significant inhibition of retrovirus replication in cell cultures. These findings suggest potential therapeutic applications for conditions caused by retroviruses, including HIV (Hocková et al., 2003).

Synthesis and Evaluation of Heterocyclic Compounds

  • Anti-inflammatory and Analgesic Agents : The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored. These compounds have been evaluated for their anti-inflammatory and analgesic activities, showing promising results as COX-2 inhibitors (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Pyrimidine Derivatives

  • Antibacterial and Antifungal Properties : Synthesized pyrimidine derivatives have exhibited potent antibacterial and antifungal activities, demonstrating their potential as therapeutic agents against various microbial infections (Al-Masoudi et al., 2015).

Chemical Cleavage of DNA

  • Research Tools for DNA Analysis : Piperidine and its derivatives, including those related to this compound, have been used to cleave DNA at abasic sites and UV photoproducts. These compounds serve as valuable tools in the analysis and study of DNA damage and repair mechanisms (McHugh & Knowland, 1995).

Synthesis and Characterization of Piperidine Derivatives

  • Pharmacological Research : The synthesis and characterization of N-acyl piperidin-4-ones have been investigated for their antibacterial and antioxidant activities. These studies contribute to the development of new pharmacological agents with potential therapeutic applications (Mohanraj & Ponnuswamy, 2017).

Future Directions

The future directions in the field of pyrimidine research include the development of new pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the exploration of therapeutic peptides, which could potentially include pyrimidine derivatives, is a promising area of future research .

Properties

IUPAC Name

4-methoxy-2-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-9-5-6-11-10(12-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLRSLDAUYACJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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